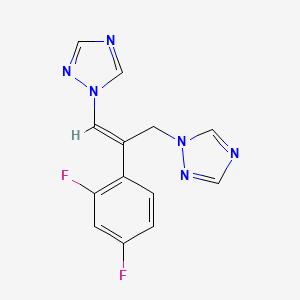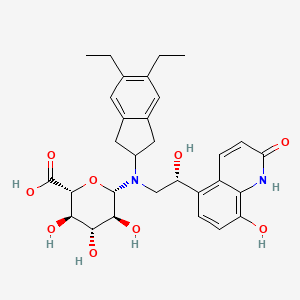
(3S)-Methylheptanonitrile-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-Methylheptanonitrile-d3 is a deuterated organic compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is particularly useful in scientific research due to its unique properties, such as its ability to be used as a tracer in various chemical reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Methylheptanonitrile-d3 typically involves the incorporation of deuterium into the molecular structure. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process ensures the selective incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring that the deuterated compound meets the stringent requirements for scientific research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-Methylheptanonitrile-d3 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce corresponding nitrile oxides, while reduction reactions may yield primary amines.
Wissenschaftliche Forschungsanwendungen
(3S)-Methylheptanonitrile-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes, particularly in the field of catalysis.
Wirkmechanismus
The mechanism of action of (3S)-Methylheptanonitrile-d3 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to trace its transformation and identify key intermediates. The deuterium atoms in the compound can also influence reaction kinetics, providing insights into the mechanisms of various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-Methylheptanonitrile: The non-deuterated version of the compound, which lacks the unique properties conferred by the deuterium atoms.
(3R)-Methylheptanonitrile-d3: An enantiomer of (3S)-Methylheptanonitrile-d3, which has a different spatial arrangement of atoms.
(3S)-Methylhexanonitrile-d3: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. These advantages include enhanced stability, altered reaction kinetics, and the ability to act as a tracer in various studies.
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
128.23 g/mol |
IUPAC-Name |
(3S)-3-(trideuteriomethyl)heptanenitrile |
InChI |
InChI=1S/C8H15N/c1-3-4-5-8(2)6-7-9/h8H,3-6H2,1-2H3/t8-/m0/s1/i2D3 |
InChI-Schlüssel |
FNVNYWLQBGDZSC-XYIHWPHSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)CC#N |
Kanonische SMILES |
CCCCC(C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


palladium(II)](/img/structure/B13437892.png)
![1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13437904.png)


![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)
![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
![[(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate](/img/structure/B13437931.png)






![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)
